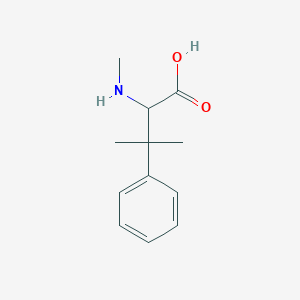
(1-Benzofuran-2-yl)(3,5-di-tert-butyl-4-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzofuran-2-yl)(3,5-di-tert-butyl-4-hydroxyphenyl)methanone is a complex organic compound that features a benzofuran ring and a phenolic structure with tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzofuran-2-yl)(3,5-di-tert-butyl-4-hydroxyphenyl)methanone typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through copper-mediated and palladium-catalyzed coupling reactions.
Introduction of Phenolic Structure: The phenolic structure with tert-butyl groups is introduced through the oxidation of tert-butylphenol.
Coupling Reactions: The final step involves coupling the benzofuran ring with the phenolic structure under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the methanone moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the benzofuran ring and the phenolic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the phenolic hydroxyl group.
Reduction Products: Reduced forms of the methanone moiety.
Substitution Products: Substituted derivatives on the benzofuran ring and phenolic structure.
Scientific Research Applications
(1-Benzofuran-2-yl)(3,5-di-tert-butyl-4-hydroxyphenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Benzofuran-2-yl)(3,5-di-tert-butyl-4-hydroxyphenyl)methanone involves its interaction with molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory and cancer pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene): Known for its antioxidant properties.
4-tert-Butyl-2-(5-tert-butyl-2-oxo-3H-benzofuran-3-yl)phenyl-3,5-di-tert-butyl-4-hydroxybenzoate: A structurally similar compound with potential biological activities.
Uniqueness: (1-Benzofuran-2-yl)(3,5-di-tert-butyl-4-hydroxyphenyl)methanone stands out due to its unique combination of a benzofuran ring and a phenolic structure with tert-butyl groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
819073-56-8 |
|---|---|
Molecular Formula |
C23H26O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-benzofuran-2-yl-(3,5-ditert-butyl-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C23H26O3/c1-22(2,3)16-11-15(12-17(21(16)25)23(4,5)6)20(24)19-13-14-9-7-8-10-18(14)26-19/h7-13,25H,1-6H3 |
InChI Key |
UMOBOYQTOOAGIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


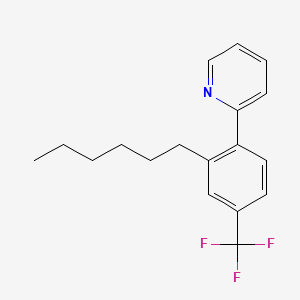
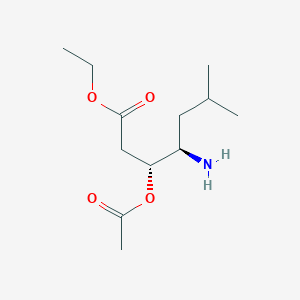
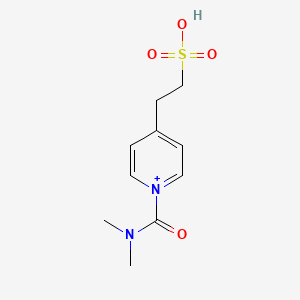
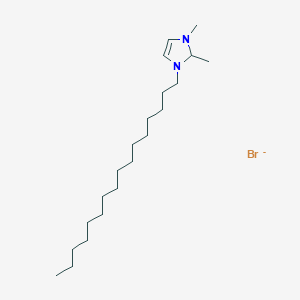
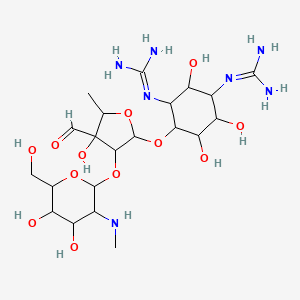
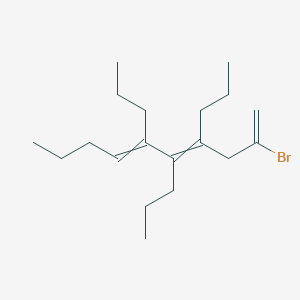
![Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane](/img/structure/B12518729.png)
![[1-[2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate](/img/structure/B12518735.png)

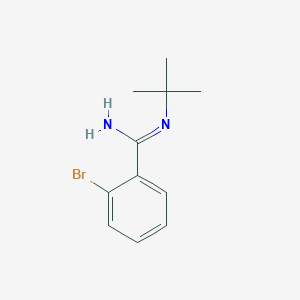
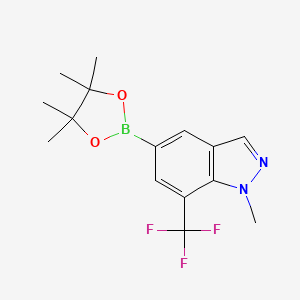
![10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carbaldehyde 5-oxide](/img/structure/B12518780.png)
![2'-Deoxy-N-[(naphthalen-1-yl)carbamoyl]adenosine](/img/structure/B12518782.png)
